![molecular formula C10H13NO3S B3157890 4-(Pyrrolidin-1-YL)benzenesulfonic acid CAS No. 853789-34-1](/img/structure/B3157890.png)
4-(Pyrrolidin-1-YL)benzenesulfonic acid
Overview
Description
“4-(Pyrrolidin-1-YL)benzenesulfonic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds related to “this compound” can be carried out in a multi-step manner in which intermediate pyrrolidine derivatives are obtained by reaction of different precursors . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzenesulfonic acid group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to have target selectivity in bioactive molecules . The pyrrolidine ring is a common feature in many biologically active compounds used for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the structure could potentially lead to various biological profiles due to the different binding modes to enantioselective proteins .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Pyrrolidin-1-YL)benzenesulfonic acid in laboratory experiments is its ability to maintain the pH of the solution, which is crucial for the stability and activity of proteins and enzymes. Moreover, this compound is readily available and inexpensive, making it a popular choice for researchers. However, one limitation of using this compound is that it can interfere with some assays, such as colorimetric assays, due to its absorbance at certain wavelengths.
Future Directions
1. Development of new 4-(Pyrrolidin-1-YL)benzenesulfonic acid derivatives with improved properties for protein stabilization and enzyme activity.
2. Investigation of the effect of this compound on different cell types and tissues to determine its cytotoxicity.
3. Exploration of the use of this compound in drug delivery systems.
4. Application of this compound in the development of biosensors for detecting biomolecules.
5. Study of the interaction between this compound and different proteins and enzymes to understand its mechanism of action in more detail.
In conclusion, this compound is a versatile compound that has found numerous applications in scientific research. Its ability to stabilize proteins and enzymes, maintain the pH of the solution, and prevent non-specific binding of antibodies makes it an essential reagent in biochemistry and physiology. Further research is needed to explore its potential in different fields and to develop new derivatives with improved properties.
Scientific Research Applications
4-(Pyrrolidin-1-YL)benzenesulfonic acid has been extensively used in scientific research due to its ability to stabilize proteins and enzymes. It is commonly used as a buffer in biochemical and physiological experiments to maintain the pH of the solution. This compound is also used as a blocking agent to prevent non-specific binding of antibodies in immunoassays. Moreover, it is used as a reagent to prepare DNA and RNA samples for electrophoresis.
properties
IUPAC Name |
4-pyrrolidin-1-ylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-15(13,14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDYZOTFPIAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622933 | |
Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853789-34-1 | |
Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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